![molecular formula C8H10BClO4 B3214196 2-Chloro-4-(methoxymethoxy)phenylboronic acid CAS No. 1135992-31-2](/img/structure/B3214196.png)
2-Chloro-4-(methoxymethoxy)phenylboronic acid
Overview
Description
2-Chloro-4-(methoxymethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1135992-31-2 . It has a molecular weight of 216.43 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(methoxymethoxy)phenylboronic acid is 1S/C8H10BClO4/c1-13-5-14-6-2-3-7 (9 (11)12)8 (10)4-6/h2-4,11-12H,5H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including 2-Chloro-4-(methoxymethoxy)phenylboronic acid, are valuable building blocks in organic synthesis . They can undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
2-Chloro-4-(methoxymethoxy)phenylboronic acid is a solid at room temperature .Scientific Research Applications
- Description : In this synthetic method, it couples with various aryl or heteroaryl halides (such as aryl bromides or chlorides) under palladium catalysis. The resulting biaryl products find applications in pharmaceuticals, agrochemicals, and materials science .
- Description : Researchers use helically-chiral polyquinoxaline phosphine and polyphosphine copolymers as ligands for the palladium catalyst. The reaction leads to axially-chiral biarylphosphonates, which have applications in enantioselective synthesis and drug discovery .
- Description : These compounds act as inhibitors of 17ß-hydroxysteroid dehydrogenase Type 2, an enzyme involved in steroid metabolism. Such inhibitors have potential therapeutic applications in hormone-related disorders .
- Description : Researchers employ this method to directly introduce aryl groups onto various substrates. The resulting arylated products find applications in medicinal chemistry and materials science .
- Description : These reactions allow the construction of complex organic molecules with high stereoselectivity. The resulting products can be further functionalized for diverse applications .
Suzuki-Miyaura Cross-Coupling Reactions
Preparation of Axially-Chiral Biarylphosphonates
17ß-Hydroxysteroid Dehydrogenase Type 2 Inhibitors
Palladium-Catalyzed Direct Arylation
Stereoselective Heck-Type Reaction
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the conformation and function of the target, potentially altering its activity.
Biochemical Pathways
Boronic acids are often used in organic synthesis and are known to participate in various reactions, including suzuki coupling . These reactions can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-(methoxymethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of reversible covalent bonds between boronic acids and their targets . Additionally, factors such as temperature and the presence of other chemicals can also influence the stability and activity of boronic acids .
properties
IUPAC Name |
[2-chloro-4-(methoxymethoxy)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-14-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGAMAHZAZSGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCOC)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(methoxymethoxy)phenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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